molecular formula C21H13NO6 B8246507 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid

9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid

Cat. No.: B8246507
M. Wt: 375.3 g/mol
InChI Key: UXBLZMYPTHYXIK-UHFFFAOYSA-N
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Description

9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of carboxylic acid groups in this compound enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated carbazole under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for creating polymers and organic semiconductors.

Biology

In biological research, this compound can be used as a fluorescent probe due to its aromatic structure. It can also serve as a precursor for bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their anticancer and antimicrobial properties. The presence of carboxylic acid groups allows for easy modification and conjugation with other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its stability and electronic properties make it a valuable material for electronic applications.

Mechanism of Action

The mechanism of action of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole-3,6-dicarboxylic acid: Lacks the 4-carboxyphenyl group, resulting in different reactivity and applications.

    9-(4-Methoxyphenyl)-9H-carbazole-3,6-dicarboxylic acid: Contains a methoxy group instead of a carboxylic acid, affecting its solubility and reactivity.

    9-(4-Nitrophenyl)-9H-carbazole-3,6-dicarboxylic acid: The nitro group introduces different electronic properties and reactivity.

Uniqueness

The presence of the 4-carboxyphenyl group in 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid enhances its solubility and reactivity compared to similar compounds. This makes it a versatile intermediate for various chemical and biological applications.

Properties

IUPAC Name

9-(4-carboxyphenyl)carbazole-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO6/c23-19(24)11-1-5-14(6-2-11)22-17-7-3-12(20(25)26)9-15(17)16-10-13(21(27)28)4-8-18(16)22/h1-10H,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBLZMYPTHYXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C3=C(C=C(C=C3)C(=O)O)C4=C2C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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